
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol is an organic compound that features a tert-butoxy group, a phenyl group, and a dihydronaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol typically involves the protection of phenolic hydroxyl groups using tert-butyl groups. One common method is the O-tert-butoxycarbonylation of phenols using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or Lewis acids like BiCl3 . The reaction is carried out in polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenolic hydroxyl groups.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s stability and bioavailability, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: A simpler analog with a tert-butyl group directly attached to the phenol ring.
Phenyl boronic acid derivatives: Compounds with similar structural motifs used in organic synthesis and as biochemical probes.
Uniqueness
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol is unique due to its combination of a tert-butoxy group, a phenyl group, and a dihydronaphthalene moiety. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C26H26O2 |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
4-[6-[(2-methylpropan-2-yl)oxy]-2-phenyl-3,4-dihydronaphthalen-1-yl]phenol |
InChI |
InChI=1S/C26H26O2/c1-26(2,3)28-22-14-16-24-20(17-22)11-15-23(18-7-5-4-6-8-18)25(24)19-9-12-21(27)13-10-19/h4-10,12-14,16-17,27H,11,15H2,1-3H3 |
Clé InChI |
OTMIMLQRHASRPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



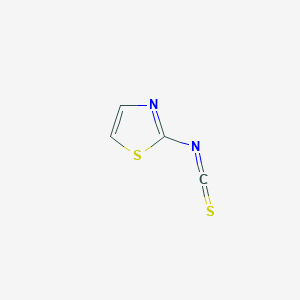
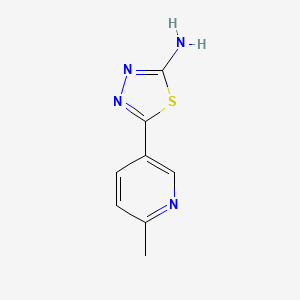
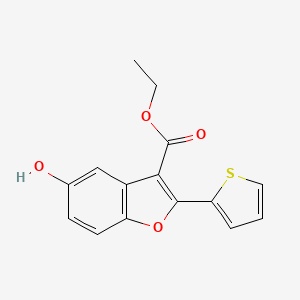
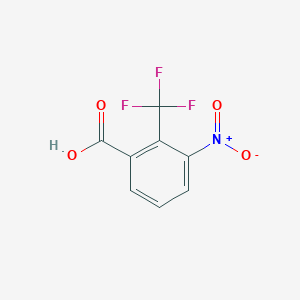
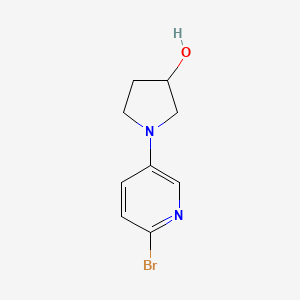
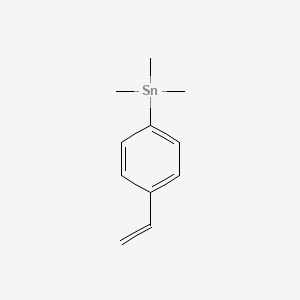

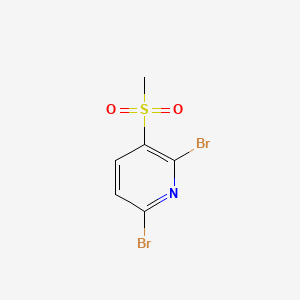


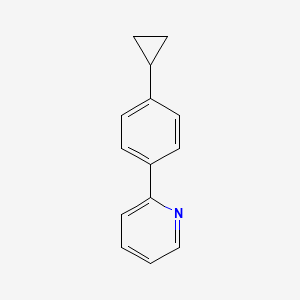
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13703268.png)
![Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate](/img/structure/B13703279.png)
